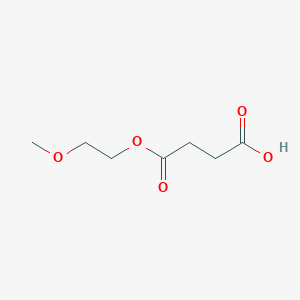
4-(2-Methoxyethoxy)-4-oxobutanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related carboxylic acid derivatives is well-documented. For instance, the synthesis of 4-oxo-2-butenoic acids is achieved through microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives, offering a versatile method for producing biologically active species . Similarly, 4-aryl-2,4-dioxobutanoic acids are synthesized from 4-aryl-2,4-dioxobutanoic acids or their alkyl esters treated with diazomethane . These methods could potentially be adapted for the synthesis of 4-(2-Methoxyethoxy)-4-oxobutanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of carboxylic acid derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by these methods, and its crystal structure was described in detail . These techniques could be applied to determine the molecular structure of 4-(2-Methoxyethoxy)-4-oxobutanoic acid.
Chemical Reactions Analysis
The reactivity of carboxylic acid derivatives with other chemical species is of significant interest. For instance, 4-aryl-2,4-dioxobutanoic acids react with diazoalkanes to form O-alkyl derivatives and substituted pyrazoles . Additionally, the precursor of methional, 4-methylthio-2-oxobutanoic acid, is involved in the induction of apoptosis in BAF3 lymphoid cells . Understanding these reactions can provide insights into the potential reactivity of 4-(2-Methoxyethoxy)-4-oxobutanoic acid with various reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives are crucial for their application in various fields. For example, the antimicrobial, anticancer, and antileishmanial activities of 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid were evaluated, showing significant activity against certain cell lines . The thermal stability and absorption properties of these compounds are also characterized . These properties are essential for understanding the behavior of 4-(2-Methoxyethoxy)-4-oxobutanoic acid in biological systems and its potential as a pharmaceutical agent.
Aplicaciones Científicas De Investigación
Enzyme-Linked Immunosorbent Assay Development
4-(2-Methoxyethoxy)-4-oxobutanoic acid has been used in the development of sensitive enzyme-linked immunosorbent assays (ELISAs). For instance, researchers synthesized related haptens and conjugated them with proteins for the effective detection of certain pesticides in fruit samples. This suggests potential applications of 4-(2-Methoxyethoxy)-4-oxobutanoic acid derivatives in agricultural and environmental monitoring (Zhang et al., 2008).
Medicinal Chemistry and Disease Treatment
In medicinal chemistry, derivatives of 4-(2-Methoxyethoxy)-4-oxobutanoic acid are explored for their potential therapeutic applications. For example, specific derivatives have been investigated for their role in inducing apoptosis in cell lines, indicating possible applications in cancer treatment or research (Quash et al., 1995).
Chemical Synthesis and Catalysis
This compound is also significant in chemical synthesis and catalysis. Studies have focused on reactions involving 4-oxobutanoic acids to produce various chemical compounds, demonstrating its role in synthetic organic chemistry (Amalʼchieva et al., 2022).
Pharmacological Research
Pharmacological studies have explored the use of 4-(2-Methoxyethoxy)-4-oxobutanoic acid derivatives in the development of new drugs. For instance, research on the methionine salvage pathway compound 4-methylthio-2-oxobutanoic acid has shed light on its role in growth inhibition and apoptosis, suggesting implications for drug development (Tang et al., 2006).
Natural Product Synthesis
The compound has been used in the enantioselective synthesis of natural products. Research on asymmetric catalytic hydrogenation of related acids shows its utility in producing enantiomerically pure building blocks for natural product syntheses (Ostermeier et al., 2003).
Material Science and Crystallography
In material science and crystallography, studies involving 4-(2-Methoxyethoxy)-4-oxobutanoic acid derivatives have contributed to understanding the crystallization behavior of polymorphic compounds, which is crucial for the development of new materials (Nakata et al., 2009).
Safety And Hazards
The specific safety and hazards information for “4-(2-Methoxyethoxy)-4-oxobutanoic acid” is not available in the sources I found. However, it’s generally recommended to use personal protective equipment and avoid breathing vapors, mist, or gas when handling similar compounds7.
Direcciones Futuras
Please note that this information is based on the closest available compounds and may not fully apply to “4-(2-Methoxyethoxy)-4-oxobutanoic acid”. For accurate information, further research is needed.
Propiedades
IUPAC Name |
4-(2-methoxyethoxy)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCOHXVHUGFEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31961-02-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31961-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70288717 | |
| Record name | 4-(2-methoxyethoxy)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)-4-oxobutanoic acid | |
CAS RN |
6946-89-0, 31961-02-1 | |
| Record name | NSC57376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(3-carboxy-1-oxopropyl)-.omega.-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(2-methoxyethoxy)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(3-carboxy-1-oxopropyl)-.omega.-methoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















